molecular formula C13H12N6O2 B5508614 5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5508614
M. Wt: 284.27 g/mol
InChI Key: VHVSUUPWHABWPC-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of triethylamine, which acts as a base . The reaction conditions often include refluxing the mixture in a suitable solvent, such as ethanol, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis. This method offers several advantages, including shorter reaction times and higher yields. The reaction is typically carried out at elevated temperatures (e.g., 140°C) in a microwave reactor, resulting in the formation of the desired product within a few hours .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . Additionally, it can bind to specific receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-8-3-4-10(19(20)21)6-11(8)17-12-5-9(2)16-13-14-7-15-18(12)13/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVSUUPWHABWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=CC(=NC3=NC=NN23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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